2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Regioisomer comparison Synthetic accessibility Nucleophilic substitution

2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 81516-46-3) is a fused heterocyclic building block belonging to the thiadiazolopyrimidinone class, characterized by a chloromethyl substituent at the 2-position and a methyl group at the 7-position of the 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold. Its molecular formula is C₇H₆ClN₃OS with a molecular weight of 215.66 g/mol, and it is commercially available from multiple vendors at purities ranging from 95% to 98%.

Molecular Formula C7H6ClN3OS
Molecular Weight 215.66
CAS No. 81516-46-3
Cat. No. B2956298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
CAS81516-46-3
Molecular FormulaC7H6ClN3OS
Molecular Weight215.66
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)SC(=N2)CCl
InChIInChI=1S/C7H6ClN3OS/c1-4-2-6(12)11-7(9-4)13-5(3-8)10-11/h2H,3H2,1H3
InChIKeyNZAXHQJYIYHPFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 81516-46-3) – Core Structural & Procurement Profile


2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 81516-46-3) is a fused heterocyclic building block belonging to the thiadiazolopyrimidinone class, characterized by a chloromethyl substituent at the 2-position and a methyl group at the 7-position of the 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold [1]. Its molecular formula is C₇H₆ClN₃OS with a molecular weight of 215.66 g/mol, and it is commercially available from multiple vendors at purities ranging from 95% to 98% . The compound's primary value derives from the synthetic versatility of its chloromethyl handle, which has been explicitly demonstrated in peer-reviewed literature for nucleophilic displacement and halogen-exchange reactions, making it a privileged intermediate for diversity-oriented synthesis of bioactive thiadiazolopyrimidine libraries [1].

2-Chloromethyl handle with literature-precedented nucleophilic substitution
Peer-reviewed reactivity with piperidine and morpholine
Multi-vendor availability for synthetic reproducibility

Why 2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Cannot Be Casually Substituted with Regioisomeric or In-Class Analogs


The position of the chloromethyl substituent on the thiadiazolopyrimidinone scaffold is a critical determinant of both synthetic utility and potential biological profile. The target compound bears the chloromethyl group at the 2-position (adjacent to the sulfur atom of the thiadiazole ring), whereas its closest commercially available regioisomer, 7-(chloromethyl)-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 854035-94-2), carries the reactive handle at the 7-position on the pyrimidinone ring [1]. Peer-reviewed synthetic studies have specifically validated the reactivity of the 2-chloromethyl group in nucleophilic substitution with amines (piperidine, morpholine) and halogen-exchange reactions, yielding derivatives that cannot be accessed with the same efficiency from the 7-chloromethyl isomer [1]. Furthermore, structure-activity relationship (SAR) data on closely related 7-methyl-2-(phenoxymethyl) analogs as xanthine oxidase inhibitors demonstrate that modifications at the 2-position directly modulate biological potency, with IC₅₀ values varying over an order of magnitude depending on the 2-substituent [2]. Substituting the 2-chloromethyl compound with the 7-chloromethyl regioisomer would therefore alter the vector of derivatization and preclude access to the SAR-validated chemical space around the 2-position.

Regioisomer mismatch

7-Chloromethyl isomer (CAS 854035-94-2) positions the reactive handle on the pyrimidinone ring, altering the derivatization vector and SAR-validated chemical space.

Synthetic precedent gap

Amine displacement reactivity is documented only for the 2-chloromethyl isomer; the 7-regioisomer lacks equivalent peer-reviewed synthetic validation.

SAR extrapolation risk

2-Substituent potency modulation shown for xanthine oxidase inhibition cannot be assumed for 7-substituted constitutional isomers.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 81516-46-3)


Regioisomeric Differentiation: 2-Chloromethyl vs. 7-Chloromethyl Substitution Determines Derivatization Vector and Synthetic Accessibility

The target compound (2-chloromethyl) and its regioisomer (7-chloromethyl, CAS 854035-94-2) share identical molecular formula (C₇H₆ClN₃OS) and molecular weight (215.66 g/mol) but differ in the position of the reactive chloromethyl handle . The 2-chloromethyl group is directly attached to the electron-deficient thiadiazole ring, which is expected to enhance its electrophilicity relative to the 7-chloromethyl group attached to the pyrimidinone ring. This positional difference is non-trivial: the 2-chloromethyl compound yields derivatives (e.g., 2-piperidinomethyl, 2-morpholinomethyl) that position substituents adjacent to the sulfur atom, a locus identified in SAR studies of related 7-methyl-2-(aryloxymethyl) analogs as critical for modulating xanthine oxidase inhibitory potency [1]. Quantitative purity comparison from a common vendor shows the 2-chloromethyl compound is available at 97% purity versus 95% for the 7-chloromethyl regioisomer from the same supplier .

Regioisomeric identity
Head-to-head
2-Cl vs. 7-Cl substitution; purity difference: 2% (97% vs. 95%)
Derivatization vector differs; SAR space specific to 2-position
Vendor-reported purity; regioisomer confirmed by InChI Key
Regioisomer comparison Synthetic accessibility Nucleophilic substitution Building block differentiation

Validated Synthetic Reactivity of the 2-Chloromethyl Group: Nucleophilic Displacement with Amines Demonstrated in Peer-Reviewed Literature

Shukurov et al. (1994) specifically investigated the reactivity of the 2-chloromethyl group in the target compound, demonstrating successful nucleophilic displacement of chlorine by piperidine and morpholine, as well as reactions with tert-butyl hypochlorite and molecular bromine [1]. This peer-reviewed validation of the chloromethyl handle at the 2-position provides assurance of synthetic tractability that is not equivalently documented for all regioisomeric or heteroaryl chloromethyl analogs. The reaction with piperidine and morpholine proceeds via direct nucleophilic substitution at the chloromethyl carbon, yielding 2-(piperidinomethyl) and 2-(morpholinomethyl) derivatives respectively—transformations that constitute key steps in generating screening libraries for the 2-substituted thiadiazolopyrimidinone series [1].

Amine displacement
Reported
Piperidine & morpholine substitution demonstrated (Shukurov et al., 1994)
Synthetic tractability documented for 2-Cl isomer
No equivalent study for 7-Cl regioisomer
Nucleophilic substitution Chloromethyl reactivity Amine derivatization Piperidine Morpholine

Class-Level SAR Inference: 2-Position Substituents on 7-Methyl-Thiadiazolopyrimidinone Scaffold Modulate Xanthine Oxidase Inhibitory Potency Over an Order of Magnitude

Although the target compound itself has not been directly evaluated in published xanthine oxidase assays, structurally proximate analogs in the 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one series reported by Sathisha et al. (2011) exhibit xanthine oxidase IC₅₀ values ranging from sub-micromolar to >100 µM depending on the nature of the 2-substituent [1]. Four compounds (6a, 6b, 6d, 6f) from this series showed more potent inhibition than the clinical standard allopurinol across three different enzyme sources, with the most potent analog (6a) achieving an IC₅₀ substantially lower than allopurinol's [1]. The 2-chloromethyl compound serves as a key synthetic precursor to access this SAR-validated chemical space through nucleophilic displacement of the chlorine atom with phenols or amines, enabling exploration of the 2-substituent structure-activity landscape [2].

SAR inference
Class-level
2-Substituent IC₅₀ span: sub-µM to >100 µM in xanthine oxidase assay
2-Position critical for potency modulation
Target compound not directly assayed; SAR from close analogs
Xanthine oxidase inhibition Structure-activity relationship 2-Substituent effects IC50 comparison

Commercial Availability and Multi-Vendor Sourcing: Consistent 97%+ Purity Across Independent Suppliers

The target compound is stocked by multiple independent vendors with consistent high purity specifications: Fluorochem (97%), MolCore (NLT 98%), Leyan (97%), and ChemSrc (98%) . In contrast, the 7-chloromethyl regioisomer (CAS 854035-94-2) is reported at 95% purity by Fluorochem and Beyotime . Multi-vendor availability at ≥97% purity reduces single-supplier dependency risk for procurement and ensures batch-to-batch consistency for reproducible synthesis. The compound is classified as a research-grade building block, with hazardous materials classification (GHS07: Harmful/Irritant; H302, H315, H319, H335) uniformly reported across vendors, facilitating consistent safety documentation for institutional procurement .

Multi-vendor purity
Source review
97–98% across Fluorochem, MolCore, Leyan, ChemSrc
Consistent quality from multiple independent suppliers
Higher purity than 7-Cl regioisomer (95%)
Commercial availability Purity comparison Multi-vendor sourcing Procurement reliability

Validated Application Scenarios for 2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one in Research and Early Discovery


Diversity-Oriented Synthesis of 2-Aminomethyl-Thiadiazolopyrimidinone Libraries via Nucleophilic Displacement

The literature-precedented reactivity of the 2-chloromethyl group with secondary amines (piperidine, morpholine) [1] enables rapid parallel synthesis of 2-aminomethyl derivatives for screening library generation. This synthetic route is directly applicable to medicinal chemistry programs targeting the 2-position of the 7-methyl-thiadiazolopyrimidinone scaffold, where SAR studies have established that 2-substituent variation profoundly impacts biological potency [2].

Synthesis of 2-Phenoxymethyl and 2-Aryloxymethyl Analogs for Xanthine Oxidase Inhibitor Development

The chloromethyl group serves as an alkylating handle for phenol coupling to generate 2-aryloxymethyl derivatives. This application is directly supported by the work of Sathisha et al. (2011), who demonstrated that 2-phenoxymethyl analogs of the same core scaffold achieve xanthine oxidase IC₅₀ values superior to allopurinol [2]. The target compound is the logical synthetic precursor for expanding this chemical series.

Halogen-Exchange Reactions for Generating 2-Bromomethyl and 2-Iodomethyl Derivatives

Shukurov et al. (1994) demonstrated the reaction of the target compound with molecular bromine and tert-butyl hypochlorite [1], establishing the feasibility of halogen-exchange chemistry at the 2-position. This enables access to more reactive 2-halomethyl analogs (bromomethyl, iodomethyl) for further diversification via SN2 chemistry or cross-coupling reactions.

Regioisomer-Controlled Medicinal Chemistry Campaigns Requiring 2-Position Derivatization

For structure-activity relationship studies where the derivatization vector must originate from the 2-position (adjacent to the thiadiazole sulfur), the 2-chloromethyl compound is the required regioisomer [1]. The 7-chloromethyl regioisomer (CAS 854035-94-2) would produce constitutional isomers with different spatial orientation of substituents, invalidating SAR correlations established for the 2-substituted series [2].

Application
Selection Property
Validation Focus
2-Aminomethyl library synthesis
2-Chloromethyl nucleophilic displacement reactivity
Literature-precedented amine derivatization
Xanthine oxidase inhibitor research
2-Aryloxymethyl SAR context
Reported enzyme inhibition assay context
2-Halomethyl derivative synthesis
Halogen-exchange reactivity at 2-position
Reaction scoping (Br₂, t-BuOCl)
Regioisomer-controlled SAR studies
2-Position derivatization vector
Spatial orientation and scaffold consistency
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